molecular formula C9H8BrF4NO B1449111 1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine CAS No. 1803581-12-5

1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine

Cat. No. B1449111
CAS RN: 1803581-12-5
M. Wt: 302.06 g/mol
InChI Key: DRPFVTNBIXZVOA-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine (BFTEA) is a fluorinated amine compound that has been studied extensively for its potential applications in medicinal and synthetic chemistry. BFTEA is a versatile synthetic reagent and has been used as a catalyst in various organic transformations. Its unique properties make it an attractive candidate for a wide range of research applications, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Arylation of Adamantanamines

M. Lyakhovich et al. (2019) explored the catalytic efficiencies of palladium(0) and copper(I) complexes in the amination of various bromopyridines, including fluorine-containing derivatives, with adamantane-containing amines. This research has implications for the synthesis of N-pyridyl derivatives, potentially relevant to the study of 1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine (Lyakhovich et al., 2019).

Synthesis and Identification of Novel Compounds

J. Power et al. (2015) conducted a study on the synthesis and identification of bk-2C-B, a cathinone analogue of phenethylamine. Their research involved various analytical techniques, which could be relevant for understanding the synthesis and properties of similar compounds like 1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine (Power et al., 2015).

Functionalized Polyfluorene Ligands

T. de Roo et al. (2014) investigated the creation of organic/inorganic semiconductor hybrid particles via functionalized polyfluorene ligands. This research could have implications for the application of 1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine in materials science, particularly in semiconductor technology (de Roo et al., 2014).

Kinetics and Mechanism of Reactions

A. Jarczewski et al. (1986) focused on the kinetics and mechanism of the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine and pyrrolidine bases. Insights from this study could be useful in understanding the reactivity and interaction of similar compounds, including 1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine (Jarczewski et al., 1986).

Antibacterial Activity of Derivatives

B. Reddy and K. Prasad (2021) synthesized a series of amide derivatives and evaluated their antibacterial activity. This research could be relevant for assessing the potential biomedical applications of 1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine in creating new antibacterial agents (Reddy & Prasad, 2021).

properties

IUPAC Name

1-(2-bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF4NO/c10-7-2-1-5(11)3-6(7)8(15)4-16-9(12,13)14/h1-3,8H,4,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPFVTNBIXZVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(COC(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine
Reactant of Route 2
1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine
Reactant of Route 3
1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine
Reactant of Route 4
1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine
Reactant of Route 5
1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine
Reactant of Route 6
1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine

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